5-(3-nitrophenyl)furan-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

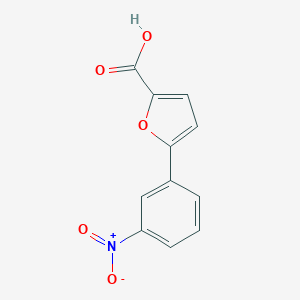

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5/c13-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQLGLUTQIKSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354591 | |

| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13130-13-7 | |

| Record name | 5-(3-nitrophenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(3-nitrophenyl)furan-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the synthesis and physicochemical characterization of 5-(3-nitrophenyl)furan-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.

Introduction

Furan-containing compounds are a significant class of heterocycles present in numerous biologically active molecules and natural products. The furan scaffold is a key building block in the development of new therapeutic agents, with derivatives exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer properties[1][2]. The introduction of a nitrophenyl group to the furan ring can further modulate the biological and electronic properties of the molecule. This guide focuses on the meta-substituted isomer, this compound (CAS No. 13130-13-7)[3], providing a comprehensive overview of its synthesis and characterization for researchers in drug discovery and organic synthesis.

Synthesis of this compound

A robust and widely applicable method for the synthesis of 5-arylfuran-2-carboxylic acids is the Suzuki-Miyaura cross-coupling reaction, followed by ester hydrolysis. While a specific detailed protocol for the 3-nitrophenyl derivative is not extensively reported, the synthesis can be reliably performed by adapting the well-established procedure for the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid[4][5]. An alternative synthetic approach is the Meerwein arylation[6][7].

The proposed synthetic pathway involves two main steps:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid to form methyl 5-(3-nitrophenyl)furan-2-carboxylate.

-

Ester Hydrolysis: Basic hydrolysis of the methyl ester to yield the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of Methyl 5-(3-nitrophenyl)furan-2-carboxylate (Intermediate)

-

Materials:

-

Methyl 5-bromofuran-2-carboxylate

-

(3-Nitrophenyl)boronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (dry)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Procedure:

-

To a round-bottom flask, add methyl 5-bromofuran-2-carboxylate (1.0 eq), (3-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

-

Purge the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add dry 1,4-dioxane to the flask.

-

Add a 2 M aqueous solution of sodium carbonate (2.0 eq).

-

Heat the reaction mixture to 90 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Dilute the filtrate with water and extract with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 2: Synthesis of this compound (Final Product)

-

Materials:

-

Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Deionized water

-

Hydrochloric acid (HCl, 1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and partially remove the methanol under reduced pressure.

-

Acidify the aqueous residue to a pH of 3-4 with 1 M HCl, which should result in the precipitation of the product.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product as a solid.

-

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are crucial. The following sections detail the expected and known characterization data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13130-13-7 | [3][8][9] |

| Molecular Formula | C₁₁H₇NO₅ | [3][10] |

| Molecular Weight | 233.18 g/mol | [3][10] |

| Melting Point | 252-260 °C | [3] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| ~13.5 | br s | COOH | Carboxylic acid proton, typically broad and downfield. |

| ~8.6 | t | H-2' (phenyl) | Proton ortho to the nitro group and adjacent to the furan linkage. |

| ~8.3 | dd | H-6' (phenyl) | Proton ortho to the nitro group. |

| ~8.1 | dd | H-4' (phenyl) | Proton para to the nitro group. |

| ~7.8 | t | H-5' (phenyl) | Proton meta to the nitro group. |

| ~7.5 | d | H-3 (furan) | Furan proton adjacent to the carboxylic acid. |

| ~7.4 | d | H-4 (furan) | Furan proton adjacent to the nitrophenyl group. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C=O |

| ~154 | C-5 (furan) |

| ~148 | C-3' (phenyl) |

| ~146 | C-2 (furan) |

| ~135 | C-1' (phenyl) |

| ~131 | C-5' (phenyl) |

| ~126 | C-6' (phenyl) |

| ~123 | C-4' (phenyl) |

| ~120 | C-2' (phenyl) |

| ~119 | C-3 (furan) |

| ~113 | C-4 (furan) |

3.2.2. Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. An experimental spectrum is available for 5-(3-nitrophenyl)-2-furoic acid.

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3100-2500 | O-H stretch | Broad absorption, characteristic of a carboxylic acid dimer. |

| ~1700 | C=O stretch | Strong, sharp peak for the carboxylic acid carbonyl. |

| ~1530 & ~1350 | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |

| ~1580, ~1470 | C=C stretch | Aromatic furan and phenyl ring vibrations. |

| ~1250 | C-O stretch | Carboxylic acid C-O stretching. |

3.2.3. Mass Spectrometry (MS)

Experimental mass spectrometry data for the target molecule is not available. The expected data is presented below.

| m/z | Assignment |

| 233 | [M]⁺ (Molecular Ion) |

| 216 | [M-OH]⁺ |

| 187 | [M-NO₂]⁺ |

| 159 | [M-NO₂-CO]⁺ |

Characterization Workflow

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GMD - Furan-2-carboxylic acid - InChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) [gmd.mpimp-golm.mpg.de]

- 3. 13130-13-7|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 13130-13-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Meerwein arylation of furan derivatives | Scilit [scilit.com]

- 8. CAS # 13130-13-7, 5-(3-Nitrophenyl)-2-Furancarboxylic Acid: more information. [ww.chemblink.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 5-(3-nitrophenyl)furan-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 5-(3-nitrophenyl)furan-2-carboxylic acid. Due to the limited availability of experimental spectroscopic data in public databases, this guide presents predicted data based on established principles of spectroscopy, alongside a comprehensive experimental protocol for its synthesis.

Core Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on analogous structures and established spectroscopic theory.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.60 | t | ~2.0 | H-2' |

| ~8.35 | ddd | ~8.0, 2.0, 1.0 | H-6' |

| ~8.20 | ddd | ~8.0, 2.0, 1.0 | H-4' |

| ~7.80 | t | ~8.0 | H-5' |

| ~7.50 | d | ~3.7 | H-3 |

| ~7.35 | d | ~3.7 | H-4 |

| ~13.5 (broad s) | s | - | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-5 |

| ~154.5 | C-2 |

| ~148.5 | C-3' |

| ~146.0 | -COOH |

| ~132.0 | C-1' |

| ~130.5 | C-5' |

| ~125.0 | C-6' |

| ~122.0 | C-4' |

| ~120.0 | C-2' |

| ~114.0 | C-3 |

| ~112.0 | C-4 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3100-2500 (broad) | O-H stretch (carboxylic acid dimer) |

| 1710-1680 | C=O stretch (conjugated carboxylic acid) |

| 1530 & 1350 | N-O stretch (nitro group) |

| ~1600, ~1475 | C=C stretch (aromatic rings) |

| ~1250, ~1020 | C-O stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 233.03 | [M]⁺ (Molecular Ion) |

| 216.03 | [M-OH]⁺ |

| 187.03 | [M-NO₂]⁺ |

| 159.04 | [M-COOH-OH]⁺ |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is a Suzuki coupling reaction to form the carbon-carbon bond between the furan and phenyl rings, followed by hydrolysis of the ester.

Protocol: Synthesis of this compound

Step 1: Suzuki Coupling to Synthesize Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromofuran-2-carboxylate (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this, add a base, typically 2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure methyl 5-(3-nitrophenyl)furan-2-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) (2-3 eq).

-

Reaction Conditions: Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

Physical and chemical properties of 5-(3-nitrophenyl)furan-2-carboxylic acid

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(3-nitrophenyl)furan-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the compound's characteristics, potential synthetic routes, and analytical methodologies, presenting data in a structured and accessible format.

Core Compound Properties

This compound, with the CAS number 13130-13-7, is a derivative of furan-2-carboxylic acid featuring a 3-nitrophenyl substituent at the 5-position.[1][2][3] Its chemical structure combines a furan ring, a carboxylic acid functional group, and a nitroaromatic moiety, making it a compound of interest for various chemical and pharmaceutical applications.

Physical and Chemical Data Summary

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇NO₅ | [1][2] |

| Molecular Weight | 233.18 g/mol | [1][2] |

| Melting Point | 252-260 °C | [1] |

| Boiling Point (Predicted) | 450.2 ± 40.0 °C | [1] |

| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.88 ± 0.10 | [1] |

| Solubility | Studies on the solubility in propan-2-ol and ethyl acetate have been conducted, suggesting some solubility in organic solvents.[4] Quantitative data is not readily available. The parent compound, furan-2-carboxylic acid, is soluble in water and various organic solvents like methanol, ethanol, and acetone.[5] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, established synthetic methodologies for analogous compounds provide a reliable framework. The most probable synthetic routes are the Suzuki cross-coupling reaction and the Meerwein arylation.

Proposed Synthesis via Suzuki Cross-Coupling

A highly effective method for the synthesis of 5-arylfuran-2-carboxylic acids is the Suzuki cross-coupling reaction.[6] This approach involves the palladium-catalyzed coupling of an aryl boronic acid with a halo-furan derivative. For the synthesis of this compound, this would involve the reaction of methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid, followed by the hydrolysis of the resulting ester.

Experimental Protocol (Adapted from the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid)[6]:

Step 1: Suzuki Coupling to form Methyl 5-(3-nitrophenyl)furan-2-carboxylate

-

In a round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate (1.0 eq) and (3-nitrophenyl)boronic acid (1.2-1.5 eq) in a suitable solvent such as 1,4-dioxane.

-

Add a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 5 mol%).

-

To this mixture, add an aqueous solution of a base, typically 2 M sodium carbonate (Na₂CO₃) (2.0 eq).

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen) at a temperature of approximately 90 °C and stirred overnight.

-

Upon completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration.

-

The crude product is extracted with an organic solvent like ethyl acetate and purified using flash column chromatography.

Step 2: Hydrolysis to this compound

-

The purified methyl 5-(3-nitrophenyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water.

-

Sodium hydroxide (NaOH) (e.g., 3.0 eq) is added, and the mixture is refluxed for several hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The aqueous solution is then acidified with 1 M hydrochloric acid (HCl) to a pH of 3-4, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried to yield this compound.

Diagram: General Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and subsequent characterization of the target compound.

Diagram: Suzuki Cross-Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Alternative Synthesis: Meerwein Arylation

Another potential synthetic route is the Meerwein arylation, which involves the copper-catalyzed reaction of a diazonium salt with an unsaturated compound.[7][8][9] In this case, furan-2-carboxylic acid or its ester could be reacted with the diazonium salt derived from 3-nitroaniline.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the protons of the nitrophenyl ring, and a downfield, often broad, singlet for the carboxylic acid proton (typically >10 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon (typically in the 160-185 ppm range), as well as the carbons of the furan and nitrophenyl rings.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1710 and 1760 cm⁻¹.[10] The presence of the nitro group would also give rise to characteristic strong absorptions for the asymmetric and symmetric N-O stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight (233.18 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. However, furan-containing compounds are known to exhibit a wide range of biological activities.[11] For instance, the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid has been investigated as a potential antitubercular agent targeting iron acquisition in Mycobacterium tuberculosis.[6][12] Further research is required to elucidate any potential biological roles of the 3-nitro isomer.

Conclusion

This compound is a compound with well-defined fundamental properties. While specific experimental data on its synthesis, solubility, and spectral characteristics are not extensively published, reliable predictions and synthetic strategies can be derived from analogous compounds. This guide provides a solid foundation for researchers and drug development professionals to build upon for the synthesis, characterization, and further investigation of this molecule. The provided experimental framework, based on the robust Suzuki cross-coupling reaction, offers a clear path for its preparation in a laboratory setting. Future studies are needed to explore its quantitative solubility, confirm its spectral properties, and investigate its potential biological activities.

References

- 1. 5-(3-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 5-(3-Nitrophenyl)-2-furoic acid - Amerigo Scientific [amerigoscientific.com]

- 3. 13130-13-7|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. air.unimi.it [air.unimi.it]

A Technical Guide to the Crystal Structure Analysis of 5-(Aryl)furan-2-carboxylic Acids: A Case Study of 5-(4-nitrophenyl)furan-2-carboxylic acid

Disclaimer: As of this writing, a detailed, publicly accessible crystal structure analysis for 5-(3-nitrophenyl)furan-2-carboxylic acid could not be located. This technical guide will, therefore, present a comprehensive analysis of the closely related isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid , as a representative case study. The methodologies and data presentation are directly analogous to what would be expected for the 3-nitro isomer.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the crystallographic analysis, experimental protocols, and potential biological relevance of this class of compounds.

Introduction

The 5-phenyl-furan-2-carboxylic acid scaffold is a subject of growing interest in medicinal chemistry. These compounds have emerged as a promising class of innovative therapeutics.[1] Notably, they have been investigated as potential antitubercular agents that target iron acquisition in mycobacterial species.[1][2] The furan scaffold is a common feature in a variety of antitubercular drugs.[1]

The determination of the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for understanding their structure-activity relationships, guiding further drug design and development. Despite their potential, obtaining high-quality crystals of 5-phenyl-furan-2-carboxylic acids can be challenging due to their limited solubility, which often leads to rapid precipitation rather than the ordered arrangement required for a crystal lattice.[1]

This document details the successful crystal structure analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid, which was obtained opportunistically during co-crystallization experiments.[1][2]

Data Presentation

The crystallographic data for 5-(4-nitrophenyl)furan-2-carboxylic acid provides a wealth of quantitative information about its solid-state structure.

Table 1: Crystallographic Data and Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₁H₇NO₅ |

| Formula Weight | 233.18 |

| Temperature | 100 K |

| Wavelength | 0.8732 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 7.989(2) Å |

| b | 11.531(2) Å |

| c | 22.253(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2048.2(7) ų |

| Z | 8 |

| Density (calculated) | 1.512 Mg/m³ |

| Absorption Coefficient | 0.122 mm⁻¹ |

| F(000) | 960 |

| Crystal Size | Not Reported |

| Theta Range for Data | 3.46 to 39.67° |

| Reflections Collected | 19416 |

| Independent Reflections | 4806 [R(int) = 0.0612] |

| Completeness to Theta | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 4806 / 0 / 337 |

| Goodness-of-fit on F² | 1.058 |

| Final R indices [I>2σ(I)] | R₁ = 0.0469, wR₂ = 0.1118 |

| R indices (all data) | R₁ = 0.0571, wR₂ = 0.1186 |

| Largest Diff. Peak/Hole | 0.28 and -0.27 e.Å⁻³ |

Data sourced from the study by Mori et al., which notes that the asymmetric unit contains two crystallographically independent molecules of 5-(4-nitrophenyl)furan-2-carboxylic acid, along with two water molecules and an ammonium ion.[1]

Table 2: Selected Torsion Angles

The planarity of the molecule is a key structural feature. The angle between the mean planes of the furan and phenyl rings is 4.1(1)° for one independent molecule and 6.1(1)° for the other.[2]

| Torsion Angle | Value (°) |

| C4-C5-C6-C7 | 3.7(4) |

| C8-C9-N1-O4 | 13.5(3) |

These values correspond to one of the two crystallographically independent molecules in the asymmetric unit.[1]

Table 3: Hydrogen Bond Geometry

A complex network of hydrogen bonds contributes to the stability of the crystal lattice.

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| O3—H3A···O2W | 0.84 | 1.81 | 2.645(3) | 171 |

| O3A—H3B···O1W | 0.84 | 1.83 | 2.671(3) | 179 |

| O1W—H1WA···O5A | 0.85 | 2.01 | 2.853(3) | 172 |

| O1W—H1WB···O4 | 0.85 | 2.08 | 2.894(3) | 161 |

| O2W—H2WA···O2 | 0.85 | 2.13 | 2.899(3) | 151 |

| O2W—H2WB···O5 | 0.85 | 1.99 | 2.825(3) | 167 |

| N1W—H1WD···O1 | 0.89 | 1.95 | 2.836(3) | 172 |

D = Donor, A = Acceptor. Data extracted from the published analysis.[1]

Experimental Protocols

Synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid

The synthesis is a two-step process involving a Suzuki coupling followed by hydrolysis.[1]

Step 1: Suzuki Coupling to form Methyl 5-(4-nitrophenyl)furan-2-carboxylate

-

In a reaction vessel under a nitrogen atmosphere, dissolve methyl 5-bromofuran-2-carboxylate (1.2 mmol), (4-nitrophenyl)boronic acid (1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (5 mol%) in dry 1,4-dioxane (10 mL).[1]

-

Add a 2 M aqueous solution of Na₂CO₃ (2.4 mmol).[1]

-

Stir the resulting mixture overnight at 90 °C.[1]

-

After the reaction is complete, cool the solution to room temperature and filter it through a celite pad.[1]

-

Dilute the filtrate with water and perform an extraction with ethyl acetate (3 x 4 mL).[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography.[1]

Step 2: Hydrolysis to form 5-(4-nitrophenyl)furan-2-carboxylic acid

-

Dissolve the methyl 5-(4-nitrophenyl)furan-2-carboxylate (0.2 mmol) in a 2:1 mixture of H₂O (2.6 mL) and MeOH (1.3 mL).[1]

-

Add NaOH (0.6 mmol) to the solution.[1]

-

Stir the reaction mixture at reflux for 3 hours.[1]

-

Partially concentrate the mixture in vacuo to remove the solvent.[1]

-

Adjust the pH to 3–4 by adding 1 M HCl.[1]

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).[1]

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the final product as a yellow solid.[1]

Single Crystal Growth

The single crystal of 5-(4-nitrophenyl)furan-2-carboxylic acid was obtained unexpectedly during co-crystallization experiments intended to study its interaction with a protein target, MbtI from M. tuberculosis.[1] This highlights an opportunistic method of crystal growth where the ligand crystallizes from the experimental setup. For targeted crystallization, one would typically employ techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent system.

X-ray Diffraction, Structure Solution, and Refinement

The following protocol is based on the data collection performed at a synchrotron source.[1]

-

Crystal Mounting and Cryo-protection: The collected crystal was cryoprotected using parathion oil before being frozen in liquid nitrogen.[1] Data was collected at 100 K.[1]

-

Data Collection: Diffraction data were acquired at the European Synchrotron Radiation Facility (ESRF).[1] A focused microbeam with a fixed energy and a high-performance detector were used.[1]

-

Data Processing: The diffraction data were processed using software such as XDS to integrate the raw diffraction images and generate a reflection file (e.g., XDS_ASCII.HKL).[1]

-

Structure Solution: The crystal structure was solved by direct methods using a program like SIR-2019.[1] This involves using the intensities of the reflections to determine the initial phases and generate an initial electron density map.

-

Structure Refinement: The initial structural model was refined through iterative cycles of full-matrix least-squares refinement on F₀² using a program suite such as SHELXL within a graphical interface like WinGX.[1] This process refines the atomic positions, displacement parameters, and other structural details to improve the agreement between the calculated and observed diffraction data.

-

Analysis and Validation: The final structure was analyzed and validated using software such as PARST, Mogul, and Mercury to check for geometric consistency and analyze intermolecular interactions.[1]

Visualization of Workflows and Pathways

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow from chemical synthesis to the final, validated crystal structure.

Caption: Experimental workflow for crystal structure analysis.

Hypothetical Signaling Pathway for Furan Derivatives

Given that various furan derivatives have demonstrated potential as anticancer agents, a plausible mechanism of action could involve the inhibition of key cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. air.unimi.it [air.unimi.it]

- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-(3-nitrophenyl)furan-2-carboxylic Acid

This technical guide provides an in-depth overview of the solubility characteristics of 5-(3-nitrophenyl)furan-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility through detailed experimental protocols and expected qualitative behavior based on related compounds.

Introduction and Qualitative Solubility Profile

This compound belongs to the class of 5-phenyl-furan-2-carboxylic acids. Generally, compounds in this class exhibit limited solubility in both aqueous and organic solvents. This characteristic can present challenges in processes such as crystallization and formulation.[1] The parent compound, 2-furoic acid, is reported to be soluble in water, methanol, ethanol, and acetone, with its solubility being pH-dependent.[2] The introduction of the nonpolar 3-nitrophenyl group is expected to decrease its solubility in polar solvents like water and increase its solubility in organic solvents to some extent. The carboxylic acid moiety suggests that the solubility of this compound will be significantly influenced by pH, with increased solubility in alkaline solutions due to the formation of the carboxylate salt.

Experimental Protocol for Quantitative Solubility Determination

To ascertain the precise solubility of this compound in various solvents, a standardized experimental protocol is necessary. The following details a robust method for generating quantitative solubility data.

Materials and Equipment

-

This compound (solid)

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, 5% NaOH solution, 5% NaHCO3 solution, 5% HCl solution)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

-

Dilute the collected supernatant samples with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted samples into the HPLC and record the peak areas.

-

Calculate the concentration of the solute in the supernatant using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in terms of mass/volume (e.g., mg/mL or g/L) or molarity (mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The following diagram illustrates the experimental workflow for determining the quantitative solubility of the compound.

Data Presentation

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| 5% NaOH (aq) | Data to be determined | Data to be determined |

| 5% NaHCO3 (aq) | Data to be determined | Data to be determined |

| 5% HCl (aq) | Data to be determined | Data to be determined |

Logical Flow for Qualitative Solubility Classification

A preliminary qualitative assessment of solubility can be performed to classify the compound based on its acidic/basic properties. This can guide the selection of appropriate solvents for quantitative analysis.

Based on the structure of this compound, it is expected to be insoluble in water, soluble in 5% NaOH and 5% NaHCO3, classifying it as a strong organic acid.

Conclusion

While quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. The provided experimental protocol offers a reliable method for generating this crucial data, which is invaluable for applications in drug development, formulation, and chemical synthesis. The qualitative predictions based on its chemical structure serve as a useful starting point for solvent selection and experimental design.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 5-(3-nitrophenyl)furan-2-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(3-nitrophenyl)furan-2-carboxylic acid is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. An understanding of its thermal stability and decomposition profile is critical for determining safe handling, storage, and processing conditions, as well as for predicting its shelf-life and compatibility with other substances in pharmaceutical formulations. This technical guide provides a comprehensive overview of the plausible thermal behavior of this compound, detailed experimental protocols for its analysis, and a hypothetical decomposition pathway.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇NO₅ |

| Molecular Weight | 233.18 g/mol |

| Appearance | Expected to be a crystalline solid |

| CAS Number | 13130-13-7 |

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties of this compound.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and exothermic decomposition events.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It provides information on decomposition temperatures and the kinetics of mass loss.

The following tables summarize the expected quantitative data from DSC and TGA analyses, based on studies of nitrobenzoic acids.[1] These values are hypothetical and would need to be confirmed by experimental analysis.

Table 1: Hypothetical DSC Data for this compound

| Heating Rate (°C/min) | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) | Enthalpy of Decomposition (ΔH_d, J/g) |

| 1.0 | 260.5 | 275.2 | -450.8 |

| 2.0 | 265.1 | 280.3 | -465.2 |

| 5.0 | 272.3 | 288.9 | -480.1 |

| 10.0 | 280.5 | 297.6 | -495.7 |

Table 2: Hypothetical TGA Data for this compound

| Heating Rate (°C/min) | Onset Decomposition Temp (°C) | Temperature at 5% Mass Loss (°C) | Temperature at 50% Mass Loss (°C) | Residual Mass at 400°C (%) |

| 1.0 | 255.3 | 262.1 | 285.4 | 35.2 |

| 2.0 | 260.8 | 268.3 | 291.7 | 34.8 |

| 5.0 | 268.9 | 275.4 | 300.2 | 34.1 |

| 10.0 | 277.1 | 283.6 | 310.5 | 33.5 |

Experimental Protocols

The following are detailed methodologies for conducting DSC and TGA experiments to determine the thermal stability of this compound.[1][2][3]

-

Instrument: A calibrated DSC instrument (e.g., Mettler Toledo DSC 3) is used.

-

Sample Preparation: A small amount of the sample (3.5 ± 0.1 mg) is accurately weighed and hermetically sealed in a high-pressure resistant gold-plated crucible.

-

Reference: An empty, sealed crucible is used as a reference.

-

Atmosphere: The experiment is conducted under a continuous flow of high-purity nitrogen at a rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program: The sample is heated from 30°C to 400°C at various heating rates (e.g., 1, 2, 5, and 10 °C/min).

-

Data Analysis: The DSC thermogram is analyzed to determine the onset and peak temperatures of any thermal events (melting, decomposition) and to calculate the enthalpy of these transitions by integrating the peak area.

-

Instrument: A calibrated TGA instrument (e.g., Mettler Toledo TGA 2) is used.

-

Sample Preparation: A small, accurately weighed sample (3.5 ± 0.2 mg) is placed in an open alumina crucible.

-

Atmosphere: The analysis is performed under a dynamic nitrogen atmosphere with a flow rate of 50 mL/min.

-

Temperature Program: The sample is heated from 30°C to 400°C at various heating rates (e.g., 1, 2, 5, and 10 °C/min).

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, temperatures at specific mass loss percentages, and the residual mass.

Visualizations

The following diagram illustrates the general workflow for the thermal analysis of this compound.

The thermal decomposition of this compound is likely to be a complex process involving multiple steps. Based on the known decomposition of related structures, a plausible pathway could involve initial decarboxylation followed by the breakdown of the nitrophenyl furan structure.[4][5] The nitro group is a high-energy functional group, and its decomposition can be autocatalytic.

Conclusion

While direct experimental data for this compound is needed for a definitive characterization, this guide provides a robust framework for understanding its likely thermal behavior. The compound is expected to be stable at ambient temperatures but will undergo exothermic decomposition at elevated temperatures, likely commencing with decarboxylation. The provided experimental protocols offer a standardized approach for obtaining the necessary empirical data to ensure the safe and effective use of this compound in research and development.

References

A Technical Guide to the Quantum Chemical Analysis of 5-(3-nitrophenyl)furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations in the study of 5-(3-nitrophenyl)furan-2-carboxylic acid. This molecule, a member of the nitrophenylfuran class, is of significant interest in medicinal chemistry and drug development due to the established biological activities of related compounds. Understanding its structural, electronic, and spectroscopic properties at a quantum-mechanical level is crucial for elucidating its mechanism of action, predicting its reactivity, and guiding the design of novel therapeutic agents.

Core Computational Methodologies

The primary tool for the in silico analysis of molecules like this compound is Density Functional Theory (DFT). DFT offers a favorable balance between computational accuracy and efficiency, making it a cornerstone of modern computational chemistry.

A typical computational workflow for analyzing this molecule would involve the following steps:

Experimental Protocols: Computational Details

A robust computational study of this compound would typically employ the following protocol:

-

Software: The Gaussian suite of programs is a widely used tool for such calculations.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common choice that provides reliable results for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to ensure a good description of the electronic structure, including polarization and diffuse functions, which are important for anions and systems with lone pairs.

-

Solvent Effects: To simulate a more realistic biological environment, the polarizable continuum model (PCM) can be used to incorporate the effects of a solvent, such as water or ethanol.

-

Geometry Optimization: The initial structure of the molecule is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculations: Various electronic properties are then calculated from the optimized geometry, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from a comprehensive quantum chemical study of this compound. For illustrative purposes, some data from the experimentally characterized isomer, 5-(4-nitrophenyl)furan-2-carboxylic acid, is included for comparison where available.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Furan Ring | |||

| C1-C2 | Calculated Value | ||

| C2-O1 | Calculated Value | ||

| O1-C5 | Calculated Value | ||

| C4-C5 | Calculated Value | ||

| C1-C4 | Calculated Value | ||

| Carboxylic Acid Group | |||

| C1-C6 | Calculated Value | ||

| C6-O2 | Calculated Value | ||

| C6-O3 | Calculated Value | ||

| O3-H1 | Calculated Value | ||

| Nitrophenyl Group | |||

| C5-C7 | Calculated Value | ||

| C7-C8 | Calculated Value | ||

| C8-C9 | Calculated Value | ||

| C9-N1 | Calculated Value | ||

| N1-O4 | Calculated Value | ||

| N1-O5 | Calculated Value | ||

| Inter-ring Angles | |||

| Furan-Phenyl Dihedral | Calculated Value | ||

| 5-(4-nitrophenyl)furan-2-carboxylic acid (Experimental) | 4.1(1)° / 6.1(1)°[1] |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | Calculated Value | Typical: ~3000 | Typical: ~3000 |

| C=O stretch (Carboxylic Acid) | Calculated Value | Typical: ~1700 | Typical: ~1700 |

| NO₂ asymmetric stretch | Calculated Value | Typical: ~1550 | Typical: ~1550 |

| NO₂ symmetric stretch | Calculated Value | Typical: ~1350 | Typical: ~1350 |

| C-O stretch (Furan) | Calculated Value | Typical: ~1250 | Typical: ~1250 |

| Phenyl ring C-C stretch | Calculated Value | Typical: ~1600, 1500 | Typical: ~1600, 1500 |

| Furan ring C-C stretch | Calculated Value | Typical: ~1580, 1480 | Typical: ~1580, 1480 |

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy (eV) | Calculated Value |

| LUMO Energy (eV) | Calculated Value |

| HOMO-LUMO Energy Gap (eV) | Calculated Value |

| Dipole Moment (Debye) | Calculated Value |

| Ionization Potential (eV) | Calculated Value |

| Electron Affinity (eV) | Calculated Value |

Visualization of Molecular Properties

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.

For this compound, the most negative potential (red regions) is expected to be localized on the oxygen atoms of the carboxylic acid and nitro groups, indicating their susceptibility to electrophilic attack. The most positive potential (blue regions) would likely be found around the hydrogen atom of the carboxylic acid group, making it a site for nucleophilic attack.

Conclusion and Future Directions

Quantum chemical calculations provide a powerful framework for the detailed characterization of this compound at the molecular level. While this guide outlines the standard theoretical procedures, a dedicated computational study is necessary to generate the specific quantitative data for this molecule. Such a study would provide invaluable insights for medicinal chemists and drug developers, enabling a more rational approach to the design of novel therapeutics based on the nitrophenylfuran scaffold. The comparison of theoretical data with experimental results, where available, is crucial for validating the computational models and enhancing their predictive power.

References

Potential Biological Activities of Nitrophenylfuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylfuran derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Characterized by a furan ring substituted with a nitro group and a phenyl moiety, these compounds have shown promise as antimicrobial, anticancer, and enzyme-inhibiting agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic intermediates. This technical guide provides a comprehensive overview of the biological activities of nitrophenylfuran derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Antimicrobial Activity

Nitrophenylfuran derivatives have been extensively studied for their potent antimicrobial effects against a wide range of pathogenic bacteria and fungi. The core mechanism of their antibacterial action involves the reduction of the nitro group by bacterial nitroreductases, generating reactive intermediates that can damage cellular macromolecules, including DNA, RNA, and proteins.[1] This multi-targeted approach is believed to contribute to their efficacy and lower incidence of resistance development.[2]

Quantitative Antimicrobial Data

The antimicrobial potency of nitrophenylfuran derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative Class | Compound/Hybrid | Target Organism | MIC (µg/mL) | Reference |

| 5-Nitrofuran-Isatin Hybrids | Hybrid 5 | Staphylococcus aureus (MRSA) | 8 | [3] |

| Hybrid 6 | Staphylococcus aureus (MRSA) | 1 | [3] | |

| 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles | Compound 2c,h | ESKAPE Pathogens | Varies | [4] |

| Nitrofuran Derivatives | Furazidin | Escherichia coli | MIC50: 8, MIC90: 64 | [5] |

| Nitrofurantoin | Escherichia coli | MIC50: 16, MIC90: 128 | [5] | |

| Functionalized 5-nitrofurans | Compound 1 (OH-FZD) | Staphylococcus aureus | 1.5625 | [6] |

| Compound 18 (Me-NFT) | Escherichia coli | Lower than NFT | [6] |

Anticancer Activity

Recent research has highlighted the potential of nitrophenylfuran derivatives as effective anticancer agents. Their cytotoxic effects against various cancer cell lines are often attributed to their ability to induce programmed cell death, or apoptosis.

Mechanism of Anticancer Action: Induction of Apoptosis

Several studies have elucidated that nitrophenylfuran derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[7] Key events in this pathway include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[7][8] This imbalance disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Subsequently, caspase-9 activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[7]

Another identified mechanism involves the activation of the C/EBP-homologous protein (CHOP) expression through the PERK–eIF2α–ATF4 branch of the unfolded protein response (UPR), suggesting that these compounds can induce apoptosis via endoplasmic reticulum stress.[9]

Caption: Signaling pathway of apoptosis induced by nitrophenylfuran derivatives.

Quantitative Anticancer Data

The anticancer efficacy of these derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |

| 5-Nitrofuran-Isatin Hybrids | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | [7] |

| 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | derivative 14b | MCF-7 (Breast) | ~5 | [7] |

| MDA-MB-231 (Breast) | ~10 | [7] | ||

| N-pentyl-nitrofurantoin | NFP | HL-60 (Leukemia) | More cytotoxic than against normal cells | [8] |

| Thiazolidinedione Derivatives | PZ-9 | MCF-7 (Breast) | 29.44 | [10] |

| PZ-11 | MCF-7 (Breast) | 17.35 | [10] |

Enzyme Inhibition

Certain nitrophenylfuran derivatives have been investigated as inhibitors of various enzymes, suggesting their potential in treating diseases where specific enzymes are overactive. For instance, some derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production.

Experimental Protocols

Synthesis and Biological Evaluation Workflow

The development of novel nitrophenylfuran derivatives typically follows a structured workflow from chemical synthesis to biological characterization.

Caption: General experimental workflow for nitrophenylfuran derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[5]

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, typically adjusted to a 0.5 McFarland turbidity standard.[11]

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.[5]

-

Inoculation: Each well is inoculated with the bacterial suspension.[5]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35 ± 1 °C for 18 ± 2 hours).[5]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][12]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the nitrophenylfuran derivative and incubated for a specific period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., acidified isopropanol or DMSO).[14]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[12]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of nitrophenylfuran derivatives on a specific enzyme.[15][16]

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

-

Assay Setup: In a 96-well plate, add the enzyme solution and different concentrations of the test compound. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.[16]

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.[17]

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[15]

Conclusion

Nitrophenylfuran derivatives continue to be a promising scaffold in the development of new therapeutic agents. Their multifaceted biological activities, particularly against microbial pathogens and cancer cells, warrant further investigation. The ability to induce apoptosis through various signaling pathways makes them attractive candidates for anticancer drug discovery. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, while minimizing potential toxicity. The detailed experimental protocols and workflow provided in this guide offer a solid foundation for researchers to design and execute studies aimed at exploring the full therapeutic potential of this important class of compounds.

References

- 1. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Nitrofuran Derivatives Cross-Resistance Evidence—Uropathogenic Escherichia coli Nitrofurantoin and Furazidin In Vitro Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. N-pentyl-nitrofurantoin induces apoptosis in HL-60 leukemia cell line by upregulating BAX and downregulating BCL-xL gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-Nitrofuran-2-Amide Derivatives that Induce Apoptosis in Triple Negative Breast Cancer Cells by Activating C/EBP-Homologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. benchchem.com [benchchem.com]

- 14. abbexa.com [abbexa.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Advent and Advancement of 5-Arylfuran-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of 5-arylfuran-2-carboxylic acids, a class of compounds that has garnered significant interest in medicinal chemistry. This document details the evolution of their synthetic methodologies, from early explorations to more refined contemporary procedures. A significant focus is placed on their diverse biological activities, particularly their potential as anticancer and antibacterial agents, with quantitative data summarized for comparative analysis. Detailed experimental protocols for key synthetic methods are provided, alongside visualizations of experimental workflows to aid in comprehension and replication.

A Historical Perspective: The Emergence of 5-Arylfuran-2-Carboxylic Acids

The furan ring, a simple five-membered aromatic heterocycle containing an oxygen atom, has long been recognized as a privileged scaffold in medicinal chemistry. The first furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. However, the journey to more complex derivatives such as 5-arylfuran-2-carboxylic acids has been a gradual process driven by the development of new synthetic methods and the pursuit of novel therapeutic agents.

The introduction of an aryl group at the 5-position of the furan-2-carboxylic acid core significantly expands the chemical space and biological potential of this scaffold. Early synthetic explorations were often extensions of known furan chemistry, with the Meerwein arylation reaction emerging as a key method for the direct introduction of an aryl substituent. This reaction, first reported in the early 20th century, provided a foundational, albeit sometimes low-yielding, route to these compounds.

Subsequent research has focused on improving the efficiency, scope, and environmental impact of synthetic routes. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, in the latter half of the 20th century, offered a more versatile and higher-yielding alternative for the synthesis of 5-arylfuran-2-carboxylic acids and their derivatives. More recently, methods utilizing oxidizing agents like ceric ammonium nitrate have provided alternative pathways for their synthesis. This continuous evolution of synthetic strategies has been instrumental in enabling the exploration of the structure-activity relationships and therapeutic potential of this compound class.

Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of 5-arylfuran-2-carboxylic acids has evolved significantly over time, with several key methods being established.

Meerwein Arylation of Furan-2-Carboxylic Acid

One of the classical and most direct methods for the synthesis of 5-arylfuran-2-carboxylic acids is the Meerwein arylation of furan-2-carboxylic acid or its esters.[1] This reaction involves the copper-catalyzed reaction of an aryldiazonium salt with the furan derivative. The aryl radical, generated from the diazonium salt, adds to the furan ring, predominantly at the 5-position.

Experimental Protocol: Meerwein Arylation

-

Materials: Furan-2-carboxylic acid, aromatic amine, sodium nitrite, hydrochloric acid, copper(II) chloride, acetone, water.

-

Procedure:

-

An aryldiazonium salt solution is prepared by diazotizing the corresponding aromatic amine with sodium nitrite in the presence of hydrochloric acid at 0-5 °C.

-

A solution of furan-2-carboxylic acid and a catalytic amount of copper(II) chloride in acetone is prepared.

-

The aryldiazonium salt solution is added dropwise to the furan-2-carboxylic acid solution with stirring at a controlled temperature (typically between 20-40 °C) to manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred for an extended period (e.g., 12-24 hours) at room temperature.

-

The product is isolated by filtration or extraction after quenching the reaction with water. Purification is typically achieved by recrystallization.[1]

-

Logical Workflow for Meerwein Arylation:

Caption: General workflow for the Meerwein arylation synthesis.

Synthesis using Ceric Ammonium Nitrate (CAN)

A more recent and facile method for the synthesis of 5-arylfuran-2-carboxylic acids involves the use of ceric ammonium nitrate (CAN) as an oxidizing agent.[2][3] This method often proceeds from the corresponding 5-arylfurfural, which can be obtained through various routes, including the Meerwein arylation of furfural. The aldehyde is then oxidized to the carboxylic acid.

Experimental Protocol: Ceric Ammonium Nitrate Oxidation

-

Materials: 5-Arylfurfural, ceric ammonium nitrate (CAN), acetic acid, water.

-

Procedure:

-

The 5-arylfurfural is dissolved in aqueous acetic acid.

-

A solution of ceric ammonium nitrate in water is added dropwise to the stirred solution of the aldehyde at a controlled temperature.

-

The reaction mixture is stirred at room temperature or with gentle heating for a specified period until the reaction is complete (monitored by TLC).

-

The product is isolated by pouring the reaction mixture into water, followed by filtration of the precipitated solid.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol.[3]

-

Logical Workflow for CAN Oxidation:

Caption: General workflow for the CAN oxidation of 5-arylfurfural.

Suzuki Coupling Reactions

Palladium-catalyzed Suzuki coupling provides a versatile and high-yielding route to 5-arylfuran-2-carboxylic acid derivatives.[4] This method typically involves the coupling of a 5-halofuran-2-carboxylate ester with an arylboronic acid in the presence of a palladium catalyst and a base. The resulting ester is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Suzuki Coupling and Hydrolysis

-

Materials: Methyl 5-bromofuran-2-carboxylate, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., 1,4-dioxane/water), sodium hydroxide, methanol, water, hydrochloric acid.

-

Procedure (Suzuki Coupling):

-

To a reaction vessel under an inert atmosphere, add methyl 5-bromofuran-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system (e.g., 1,4-dioxane and aqueous base solution).

-

Heat the reaction mixture with stirring at an elevated temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield the methyl 5-arylfuran-2-carboxylate.[4]

-

-

Procedure (Hydrolysis):

-

The purified methyl 5-arylfuran-2-carboxylate is dissolved in a mixture of methanol and aqueous sodium hydroxide solution.

-

The mixture is heated at reflux for a few hours until the hydrolysis is complete.

-

The methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the 5-arylfuran-2-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.[4]

-

Biological Activities and Therapeutic Potential

5-Arylfuran-2-carboxylic acids and their derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Numerous studies have highlighted the potential of 5-arylfuran-2-carboxylic acid derivatives as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer and metabolic disorders.[5]

Table 1: Anticancer Activity of Selected 5-Arylfuran-2-Carboxylic Acid Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid derivative | MDA-MB-231 (Breast) | 6.61 | [6] |

| Phenylalanine-derived rhodanine conjugate | PTP1B (Enzyme Assay) | 2.66 | [5] |

| Isoleucine-derived rhodanine conjugate | PTP1B (Enzyme Assay) | - | [5] |

| Isatin derivative 2h | Jurkat (T-cell leukemia) | 0.03 | [7] |

Note: The table presents a selection of reported IC₅₀ values. The specific structures of the derivatives can be found in the cited literature.

Antibacterial Activity

The furan nucleus is a component of several established antibacterial agents. 5-Arylfuran-2-carboxylic acids and their derivatives have also shown promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, some derivatives have been shown to be effective against multidrug-resistant strains of Staphylococcus aureus (MRSA).[8]

Table 2: Antibacterial Activity of Selected 5-Arylfuran-2-Carboxylic Acid Derivatives (MIC values in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA | 2 | [8] |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-bromophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA | 2 | [8] |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(4-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid | MRSA | 2 | [8] |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | 1.00 | [5] |

Note: The table presents a selection of reported MIC values. The specific structures of the derivatives can be found in the cited literature.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for many 5-arylfuran-2-carboxylic acids are still under investigation, a recurring theme is their ability to act as enzyme inhibitors.

One notable target is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin and leptin signaling pathways and is also implicated in the regulation of cell growth, proliferation, and differentiation. Its overexpression is associated with certain cancers. The inhibition of PTP1B by 5-arylfuran-2-carboxylic acid derivatives represents a promising strategy for the development of both anticancer and antidiabetic agents.

Signaling Pathway Involving PTP1B Inhibition:

Caption: Inhibition of PTP1B by 5-arylfuran-2-carboxylic acid derivatives.

Future Directions and Conclusion

The journey of 5-arylfuran-2-carboxylic acids from their initial synthesis to their recognition as promising therapeutic scaffolds is a testament to the continuous innovation in organic and medicinal chemistry. The versatility of their synthesis allows for the creation of diverse libraries of compounds for biological screening. While significant progress has been made in understanding their anticancer and antibacterial properties, further research is needed to fully elucidate their mechanisms of action and to identify specific molecular targets and signaling pathways. The development of more potent and selective derivatives, coupled with in-depth preclinical and clinical studies, will be crucial in translating the therapeutic potential of this fascinating class of compounds into tangible clinical benefits. The ongoing exploration of 5-arylfuran-2-carboxylic acids holds considerable promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial, antibiofilm activities, and phytochemical properties of Posidonia oceanica (L.) Delile: An endemic Mediterranean seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 5-(3-nitrophenyl)furan-2-carboxylic Acid Bioactivity: A Technical Guide

Abstract: This technical guide provides an in-depth in silico analysis of the potential bioactivity of 5-(3-nitrophenyl)furan-2-carboxylic acid. Leveraging a suite of computational tools, this document outlines the predicted pharmacokinetic properties (ADMET), potential biological targets, and associated signaling pathways of this compound. The primary focus of this investigation is its predicted antibacterial activity, a common trait among nitrofuran derivatives. Detailed methodologies for the computational experiments, including ADMET prediction and molecular docking, are provided to ensure reproducibility. All quantitative data is presented in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound is a small molecule belonging to the nitrofuran class of compounds. Nitrofuran derivatives have a long history as antimicrobial agents, with their mechanism of action primarily attributed to the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage cellular macromolecules.[1][2] The position of the nitro group on the phenyl ring can significantly influence the bioactivity and pharmacokinetic profile of these compounds. This guide focuses on the meta (3-position) isomer and employs computational methods to predict its biological activities and drug-like properties.

In silico techniques are indispensable in modern drug discovery, offering a rapid and cost-effective means to screen compounds and prioritize candidates for further experimental validation.[3][4] This document details the application of such methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, and to explore its binding affinity to key bacterial protein targets through molecular docking.

Predicted Physicochemical and ADMET Properties

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In this study, a comprehensive set of physicochemical and ADMET properties for this compound were predicted using computational models. The SMILES string for the compound, O=C(O)c1oc(cc1)c2cccc(c2)--INVALID-LINK--[O-], was used as the input for these predictions.